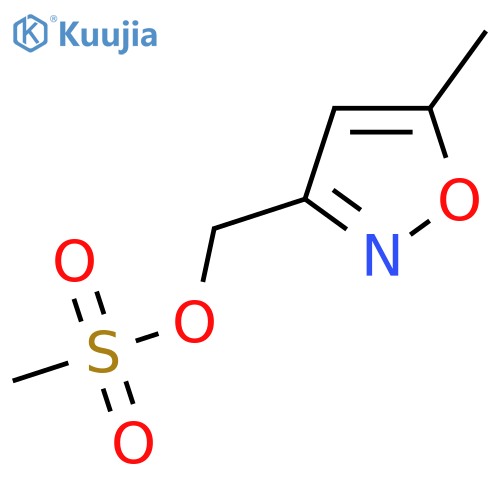Cas no 783325-24-6 ((5-Methylisoxazol-3-yl)methyl Methanesulfonate)

783325-24-6 structure
商品名:(5-Methylisoxazol-3-yl)methyl Methanesulfonate
CAS番号:783325-24-6
MF:C6H9NO4S
メガワット:191.204960584641
CID:2146894
(5-Methylisoxazol-3-yl)methyl Methanesulfonate 化学的及び物理的性質
名前と識別子
-
- methanesulfonic acid 5-methyl-isoxazol-3-ylmethyl ester
- (5-Methylisoxazol-3-yl)methyl methanesulfonate
- (5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate
- JDIWPWGJSKETBA-UHFFFAOYSA-N
- AM806100
- (5-Methylisoxazol-3-yl)methyl Methanesulfonate
-
- インチ: 1S/C6H9NO4S/c1-5-3-6(7-11-5)4-10-12(2,8)9/h3H,4H2,1-2H3
- InChIKey: JDIWPWGJSKETBA-UHFFFAOYSA-N
- ほほえんだ: S(C)(=O)(=O)OCC1C=C(C)ON=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 232
- トポロジー分子極性表面積: 77.8
(5-Methylisoxazol-3-yl)methyl Methanesulfonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM525367-5g |
(5-Methylisoxazol-3-yl)methyl methanesulfonate |
783325-24-6 | 95% | 5g |
$336 | 2024-07-23 | |
| Aaron | AR00IDMS-100mg |
3-Isoxazolemethanol, 5-methyl-, methanesulfonate (ester) |
783325-24-6 | 96% | 100mg |
$61.00 | 2023-12-14 | |
| A2B Chem LLC | AI56376-250mg |
Methanesulfonic acid 5-methyl-isoxazol-3-ylmethyl ester |
783325-24-6 | 98% | 250mg |
$110.00 | 2024-04-19 | |
| TRC | M354173-500mg |
(5-Methylisoxazol-3-yl)methyl Methanesulfonate |
783325-24-6 | 500mg |
$ 210.00 | 2022-06-03 | ||
| Aaron | AR00IDMS-250mg |
3-Isoxazolemethanol, 5-methyl-, methanesulfonate (ester) |
783325-24-6 | 96% | 250mg |
$105.00 | 2023-12-14 | |
| 1PlusChem | 1P00IDEG-100mg |
3-Isoxazolemethanol, 5-methyl-, methanesulfonate (ester) |
783325-24-6 | 98% | 100mg |
$68.00 | 2024-04-21 | |
| Chemenu | CM525367-1g |
(5-Methylisoxazol-3-yl)methyl methanesulfonate |
783325-24-6 | 95% | 1g |
$111 | 2024-07-23 | |
| TRC | M354173-50mg |
(5-Methylisoxazol-3-yl)methyl Methanesulfonate |
783325-24-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M354173-100mg |
(5-Methylisoxazol-3-yl)methyl Methanesulfonate |
783325-24-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
| A2B Chem LLC | AI56376-100mg |
Methanesulfonic acid 5-methyl-isoxazol-3-ylmethyl ester |
783325-24-6 | 98% | 100mg |
$65.00 | 2024-04-19 |
(5-Methylisoxazol-3-yl)methyl Methanesulfonate 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
783325-24-6 ((5-Methylisoxazol-3-yl)methyl Methanesulfonate) 関連製品
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
